2-(4-Sulfanilylanilino)ethanol
Description
2-(4-Sulfanilylanilino)ethanol is a sulfonamide-derived compound featuring an ethanolamine side chain attached to a 4-sulfanilylaniline core. The ethanolamine moiety enhances water solubility and hydrogen-bonding capacity, which may influence crystallinity and biological interactions.
Properties
CAS No. |
80-02-4 |
|---|---|
Molecular Formula |
C14H16N2O3S |
Molecular Weight |
292.36 g/mol |
IUPAC Name |
2-[4-(4-aminophenyl)sulfonylanilino]ethanol |
InChI |
InChI=1S/C14H16N2O3S/c15-11-1-5-13(6-2-11)20(18,19)14-7-3-12(4-8-14)16-9-10-17/h1-8,16-17H,9-10,15H2 |
InChI Key |
LLBKEUTWJFQRJU-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1N)S(=O)(=O)C2=CC=C(C=C2)NCCO |
Canonical SMILES |
C1=CC(=CC=C1N)S(=O)(=O)C2=CC=C(C=C2)NCCO |
melting_point |
131.0 °C |
Other CAS No. |
80-02-4 |
Pictograms |
Irritant; Health Hazard |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Differences
- Sulfonamide vs. Hydroxyl (2-(4-Hydroxyanilino)ethanol): The sulfonamide group in this compound confers higher acidity (pKa ~10 for -SO₂NH₂) compared to the hydroxyl group (pKa ~10–12 for -OH). This difference affects solubility and binding interactions, particularly in biological systems .
- Sulfonamide vs. Nitro (2-(4-Amino-3-nitroanilino)ethanol): The nitro group is strongly electron-withdrawing, reducing electron density on the aromatic ring and stabilizing negative charges. This contrasts with the sulfonamide’s dual role as an electron-withdrawing and hydrogen-bonding group. Nitro derivatives like HC Red 7 are often used in dyes due to their chromophoric properties .
- Sulfonamide vs. Dimethylamino (2-(2-Amino-4-dimethylanilino)-1-ethanol): The dimethylamino group is electron-donating, increasing the compound’s basicity (pKa ~8–10 for -N(CH₃)₂) and lipophilicity. This makes dimethylamino derivatives more membrane-permeable but less water-soluble than sulfonamides .
Crystallographic and Computational Insights
Crystallography Tools:
The SHELX system (used for small-molecule refinement) and ORTEP-3 (for graphical representation) are critical for resolving hydrogen-bonding networks and crystal packing in sulfonamide derivatives . For example, sulfonamides often form layered structures due to strong intermolecular hydrogen bonds.Structural Validation: Programs like PLATON (mentioned in ) ensure accurate bond lengths and angles, particularly for sulfonamide groups, which exhibit characteristic S-N and S-O distances (~1.63 Å and ~1.43 Å, respectively) .
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